2-Methylallyl 2-methylcrotonate
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Overview
Description
2-Methylallyl 2-methylcrotonate, also known as (E)-2-Methyl-2-butenoic acid 2-methyl-2-propenyl ester, is an organic compound with the molecular formula C9H14O2. It is a derivative of crotonic acid and is characterized by its ester functional group. This compound is used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylallyl 2-methylcrotonate can be synthesized through cross-coupling reactions between 2-methyl-2-propen-1-ol and various boronic acids. The reaction typically involves the use of palladium as a catalyst and Xantphos as a ligand. The reaction is carried out under microwave heating, which enhances the reaction rate and yield. The process involves simple distillation to obtain the product and allows the recycling of the reagent-solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be environmentally friendly, with minimal waste generation and efficient use of resources .
Chemical Reactions Analysis
Types of Reactions
2-Methylallyl 2-methylcrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions
Major Products Formed
Oxidation: 2-Methylcrotonic acid.
Reduction: 2-Methylallyl alcohol.
Substitution: Various substituted esters depending on the reagents used
Scientific Research Applications
2-Methylallyl 2-methylcrotonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methylallyl 2-methylcrotonate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The compound’s reactivity is influenced by the presence of the double bond and the ester functional group, which can interact with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylallyl acetate
- 2-Methylallyl propionate
- 2-Methylallyl butyrate
Uniqueness
2-Methylallyl 2-methylcrotonate is unique due to its specific ester structure and the presence of a double bond, which imparts distinct reactivity and properties.
Properties
CAS No. |
61692-82-8 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methylprop-2-enyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-5-8(4)9(10)11-6-7(2)3/h5H,2,6H2,1,3-4H3/b8-5+ |
InChI Key |
PNRCWIZNCBKLMH-VMPITWQZSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCC(=C)C |
Canonical SMILES |
CC=C(C)C(=O)OCC(=C)C |
Origin of Product |
United States |
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